![molecular formula C6H7F2I B2601514 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2363075-15-2](/img/structure/B2601514.png)
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure, which is a rigid, three-dimensional framework. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. One common method includes the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this process, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, with current research focusing on optimizing reaction conditions to achieve higher yields and better functional group tolerance. Continuous flow synthesis methods are being explored to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Addition Reactions: Reagents like difluoroiodane (III) are employed under photoredox catalysis.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings, improving the pharmacokinetic profiles of drug candidates.
Drug Discovery: The compound is explored for its potential to enhance solubility, membrane permeability, and metabolic stability of pharmaceutical compounds.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in biological studies.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid bicyclo[1.1.1]pentane core. This core structure mimics the geometry of para-substituted benzene rings, allowing it to fit into specific binding sites on target proteins. The difluoromethyl and iodine substituents can further modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 1-(Difluoromethyl)-3-chlorobicyclo[1.1.1]pentane
- 1-(Difluoromethyl)-3-bromobicyclo[1.1.1]pentane
- 1-(Difluoromethyl)-3-fluorobicyclo[1.1.1]pentane
Uniqueness: 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its chloro, bromo, and fluoro analogs. This uniqueness allows for specific functionalization and applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHYIXBMPAKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

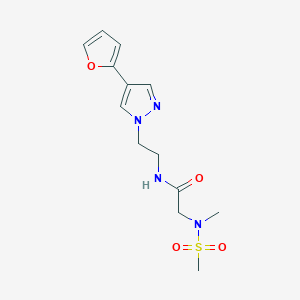

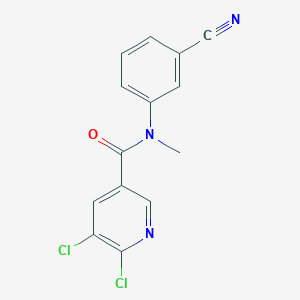
![(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one](/img/structure/B2601438.png)
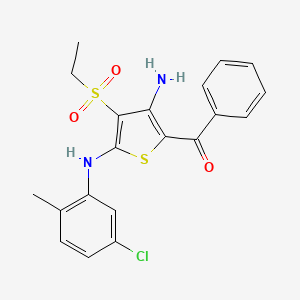


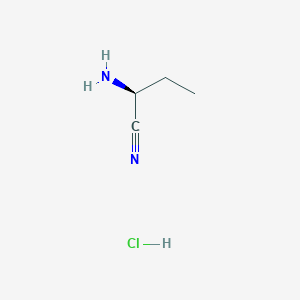



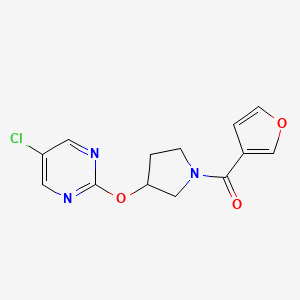
![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)
